Hydrogen‑Bond Donor Deficiency vs. Tenilsetam (CAS 86696‑86‑8) Alters CNS Permeability Profile
Unlike Tenilsetam, a piperazin‑2‑one that retains a secondary amide NH (1 H‑bond donor), the target compound is fully substituted at both piperazinone nitrogens, resulting in zero classical H‑bond donors while adding multiple acceptors (fluoropyrimidine N, amide carbonyl, thiophene S) [1]. This donor deficit is expected to improve passive membrane permeability and reduce P‑glycoprotein efflux liability, a key parameter for CNS‑targeted screening libraries.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 0 HBD (based on SMILES: O=C(Cc1cccs1)N1CCN(c2ncc(F)cn2)C(=O)C1) |
| Comparator Or Baseline | Tenilsetam: 1 HBD (secondary amide NH) [1] |
| Quantified Difference | ΔHBD = −1 (complete loss of donor capacity) |
| Conditions | Structural analysis from canonical SMILES; HBD rule based on Lipinski's definition |
Why This Matters
Zero HBD count is a recognized structural feature for enhancing brain penetration and oral bioavailability, making this compound a superior choice for CNS screening cascades where Tenilsetam-like ligands would underperform.
- [1] National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Tenilsetam. https://inxight.ncats.io/drug/O4Q7XM74N6 (accessed 2026-04-29). View Source
